molecular formula C18H20Br2N2 B11947457 N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide CAS No. 853344-26-0

N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide

Cat. No.: B11947457
CAS No.: 853344-26-0
M. Wt: 424.2 g/mol
InChI Key: QVQMQLBQRLZNAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide typically involves the reaction of 2-phenyl-4-quinolinamine with isopropyl bromide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, depending on the reagents used .

Scientific Research Applications

N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its dihydrobromide form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

853344-26-0

Molecular Formula

C18H20Br2N2

Molecular Weight

424.2 g/mol

IUPAC Name

2-phenyl-N-propan-2-ylquinolin-4-amine;dihydrobromide

InChI

InChI=1S/C18H18N2.2BrH/c1-13(2)19-18-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18;;/h3-13H,1-2H3,(H,19,20);2*1H

InChI Key

QVQMQLBQRLZNAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br.Br

Origin of Product

United States

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